Bis(tridecafluorohexyl)mercury
Description
Bis(tridecafluorohexyl)mercury is a mercury(II) compound with two tridecafluorohexyl (C₆F₁₃) substituents. The tridecafluorohexyl group is a perfluorinated alkyl chain (C₆F₁₃), which imparts high chemical inertness, thermal stability, and hydrophobicity.
Mercury’s toxicity and environmental persistence necessitate careful handling, and the perfluorinated chains may further complicate degradation pathways .

Properties
CAS No. |
63037-06-9 |
|---|---|
Molecular Formula |
C12F26Hg |
Molecular Weight |
838.68 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/2C6F13.Hg/c2*7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19; |
InChI Key |
VUOGCYGEEUKYFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)[Hg]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(tridecafluorohexyl)mercury typically involves the reaction of mercury salts with tridecafluorohexyl-containing reagents. One common method involves the reaction of mercury(II) chloride with tridecafluorohexyl lithium or tridecafluorohexyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Bis(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and tridecafluorohexyl-containing byproducts.
Substitution: In substitution reactions, the tridecafluorohexyl groups can be replaced by other organic or inorganic groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(tridecafluorohexyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Research into the biological effects of organomercury compounds often involves this compound due to its unique properties.
Mechanism of Action
The mechanism of action of bis(tridecafluorohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these proteins, leading to the inhibition of their function. This interaction can disrupt various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Mercury Compounds
Structural and Molecular Comparisons
Table 1: Key Properties of Bis-Substituted Mercury Compounds
Key Observations:
- Molecular Weight : this compound has a significantly higher molecular weight (~1,050 g/mol) compared to diphenylmercury (354.80 g/mol) due to the heavy perfluorinated chains .
- Substituent Effects :
- Perfluorinated chains (C₆F₁₃) enhance thermal stability and resistance to oxidation, unlike hydrocarbon or alkyne substituents .
- Fluorinated aromatic groups (e.g., in bis(3-fluorophenyl)mercury) moderately increase ionization energy, but perfluorinated alkyl chains likely exhibit even higher electron-withdrawing effects .
Environmental and Toxicological Profiles
- Persistence : Perfluorinated alkyl chains resist biodegradation, making this compound environmentally persistent. This aligns with concerns about perfluorinated compounds (PFCs) in the Pharos Project database .
- Toxicity: Mercury’s neurotoxicity is well-documented, and alkylmercury compounds are particularly hazardous.
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